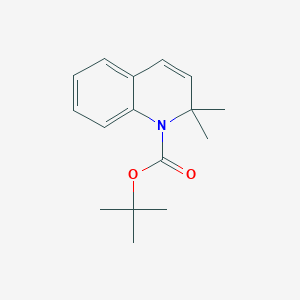

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline and related compounds has been achieved through various methods. One approach involves the reaction of isoquinoline with di-tert-butyl dicarbonate (Boc_2O) in n-hexane, leading to the formation of the target compound in high yield under mild conditions. This process is facilitated by the chemoselective nature of the tert-butoxycarbonylation reaction, which proceeds without the need for a base and offers a high degree of selectivity and efficiency (Ouchi et al., 2002).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its tert-butoxycarbonyl group attached to the isoquinoline ring system. This structural feature is crucial for its function as a protective group reagent. The presence of the tert-butoxycarbonyl group allows for the selective protection of amine and alcohol functional groups, which can be particularly useful in multi-step organic synthesis routes.

Chemical Reactions and Properties

This compound is employed in the chemoselective tert-butoxycarbonylation of aromatic and aliphatic amines, phenols, and carboxylic acids. The reaction is notable for its high yield and the absence of a base requirement, making it a mild and versatile option for protecting functional groups during complex synthesis processes. Additionally, the compound has been used in the preparation of various heterocyclic compounds, demonstrating its utility in the synthesis of complex organic structures (Saito et al., 2006).

Scientific Research Applications

Antioxidant Applications and Mechanisms

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline and its analogues have shown potential in antioxidant applications, particularly in the preservation of polyunsaturated fatty acids in fish meal, which are prone to spontaneous combustion due to their high degree of unsaturation. Research conducted since 1983 has highlighted the importance of accurate physical constants for these compounds and demonstrated that their efficacy as antioxidants must be determined within the actual medium of application, such as fish meal, rather than in accelerated tests. One particular analogue, hydroquin (1,2-dihydro-2,2,4-trimethylquinoline), was identified as equally effective and cost-efficient as ethoxyquin, the standard antioxidant used in this context. This research emphasizes the critical role of oxidation products, like EQ-dimer and a quinolone derivative, which are potent antioxidants in their own right, potentially explaining the strong antioxidative property of ethoxyquin in fish meal preservation (A. J. de Koning, 2002).

Analytical Methods for Antioxidant Activity

The analytical determination of antioxidant activity has been a significant area of research, with various methods developed to assess the efficacy of compounds such as this compound. These methods are crucial for understanding how antioxidants interact with free radicals and other oxidizing agents, providing a foundation for their application in food engineering, medicine, and pharmacy. Key tests include Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and the Folin–Ciocalteu test, among others. These tests are based on either hydrogen atom transfer or electron transfer mechanisms, and they offer insight into the kinetic processes and equilibria involved in antioxidant reactions. Such analytical methods are instrumental in the development of antioxidants for complex sample matrices and have been applied successfully in determining the antioxidant capacity of a wide range of samples (I. Munteanu, C. Apetrei, 2021).

Mechanism of Action

Target of Action

The primary target of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline are acidic substrates. This compound acts as a versatile tert-butoxycarbonylation protecting reagent for a variety of acidic substrates including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides .

Mode of Action

This compound interacts with its targets by serving as a tert-butoxycarbonylation reagent. This means it adds a tert-butoxycarbonyl group to the acidic substrates, which can protect these substrates from unwanted reactions during a synthetic process .

Pharmacokinetics

The compound’s molecular weight (30340) and its lipophilic nature (due to the presence of tert-butoxy groups) could influence its bioavailability .

Result of Action

The primary result of the action of this compound is the protection of acidic substrates from unwanted reactions. By adding a tert-butoxycarbonyl group, the compound can prevent these substrates from participating in certain chemical reactions, thereby controlling the course of a synthetic process .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence or absence of a base can affect its ability to act as a tert-butoxycarbonylation reagent . .

properties

IUPAC Name |

tert-butyl 2,2-dimethylquinoline-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-15(2,3)19-14(18)17-13-9-7-6-8-12(13)10-11-16(17,4)5/h6-11H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBHPNNWUHTYAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444806 |

Source

|

| Record name | 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179898-89-6 |

Source

|

| Record name | 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.